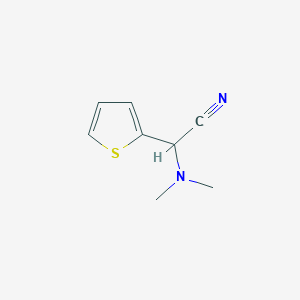

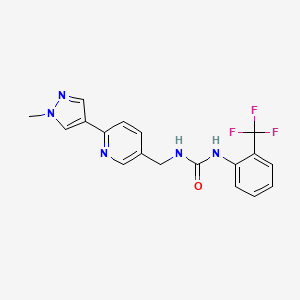

![molecular formula C17H12FN5O2S B2553518 3-(2-氟苯基)-7-[(2-噻吩甲基)氨基]嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1421452-47-2](/img/structure/B2553518.png)

3-(2-氟苯基)-7-[(2-噻吩甲基)氨基]嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of thieno[2,3-d]pyrimidine-2,4-dione, which is a class of compounds that have been extensively studied for their potential as therapeutic agents. These compounds have shown promise in various biological activities, including acting as antagonists for hormone receptors and exhibiting antiviral properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives often involves strategic modifications to enhance their biological activity. For instance, the introduction of a biaryl moiety has led to the discovery of potent non-peptide LHRH antagonists with high binding affinity and in vitro antagonistic activity . Similarly, structure-activity relationship (SAR) studies have identified key substituents that contribute to receptor binding activity, such as the 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality . These findings are crucial for the synthesis of derivatives with improved efficacy and potency.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine-2,4-dione derivatives is critical for their biological activity. Molecular modeling studies have suggested that certain side chains, such as the methoxyurea side chain, can form intramolecular hydrogen bonds that may increase membrane permeability and improve oral absorption . The crystal structure of related compounds has also been determined, providing insights into the conformation and interactions that may contribute to their biological effects .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine-2,4-dione derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, electrophilic substitution reactions such as the Vilsmeier-Haack reaction, bromination, and nitration have been used to introduce functional groups at specific positions on the thieno[2,3-d]pyrimidine core . These reactions are important for the generation of diverse derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine-2,4-dione derivatives are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . Understanding these properties is essential for the development of compounds with desirable therapeutic profiles.

科学研究应用

合成及作为抗菌剂的评估

研究人员合成了多种具有潜在抗菌特性的取代噻吩嘧啶。该过程包括制备 2-氨基噻吩-3-羧酸乙酯,然后通过与氯甲酸乙酯回流将其转化为 2-(乙氧羰基)噻吩-3-羧酸乙酯。一个关键的中间体,3-(3-氯-4-氟苯基)噻吩并[2, 3-d]嘧啶-2, 4(1H, 3H)-二酮,通过环化形成,然后与各种芳香胺进行亲核取代反应生成取代的噻吩嘧啶。使用 MP、TLC、IR 和 NMR 光谱等技术对这些化合物进行了表征 (More、Chandra、Nargund 和 Nargund,2013)。

生殖疾病的 GnRH 受体拮抗剂

噻吩并[2,3-d]嘧啶-2,4-二酮已被研究为治疗生殖疾病的人类 GnRH 受体拮抗剂。在核心结构的特定位置引入 2-(2-吡啶基)乙基基团和疏水取代基显着提高了受体结合活性。一种顶级化合物对人 GnRH 受体的结合亲和力为 0.4 nM,突出了其在治疗应用中的潜力 (Guo 等,2003)。

多核杂环的生物活性

一项关于偶氮噻吩嘧啶和噻吩噻唑并嘧啶合成的研究旨在生产具有生物活性的化合物。合成的噻吩嘧啶衍生物表现出有希望的生物活性,包括作为腺苷激酶抑制剂,抑制血小板聚集,并表现出抗白血病和抗癌活性。这项研究证明了这些化合物在药物化学中的潜力 (El-Gazzar、Hussein 和 Aly,2006)。

嘧啶酮衍生物的抗癌活性

一项综合研究合成了嘧啶并[4,5-d]嘧啶、嘧啶乙酰肼和噻吩并[3,2-d]嘧啶-7-碳酰肼衍生物,并研究了它们的抗癌活性。引入具有生物活性的噻吩和吡啶部分,以及合成席夫碱配体及其 La 和 Gd 络合物,提供了对它们对人上皮结直肠腺癌细胞的潜在抗癌功效和对常见病原体的抗菌活性的见解 (Aly、Taha、El-Deeb 和 Alshehri,2018)。

属性

IUPAC Name |

6-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2S/c18-12-5-1-2-6-13(12)23-15(24)11-9-20-16(21-14(11)22-17(23)25)19-8-10-4-3-7-26-10/h1-7,9H,8H2,(H2,19,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXAARBJHMGLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

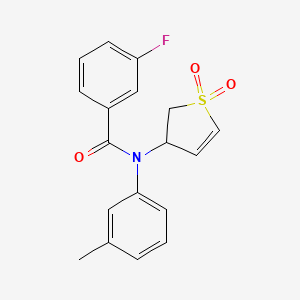

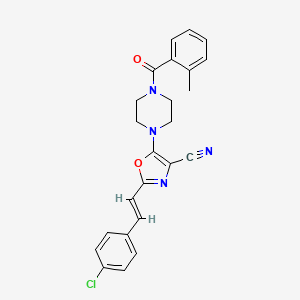

![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)

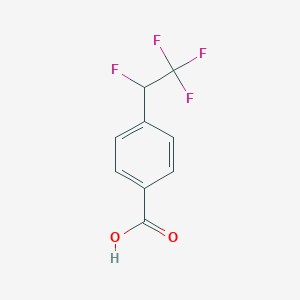

![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)

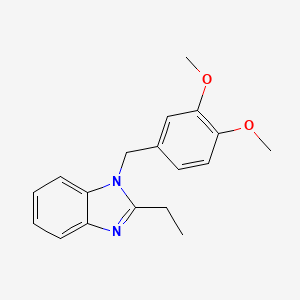

![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)

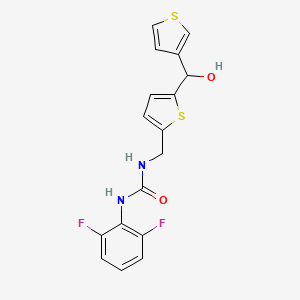

![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)

![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)

![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)